1-Benzyl-4-Boc-piperazine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid and related derivatives often involves multistep synthetic routes that incorporate techniques like electrophilic amination, cyclization, and protection/deprotection strategies. For example, the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine is an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, showcasing the versatility of synthesis techniques in accessing complex piperazine frameworks (Hannachi et al., 2004).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid reveals a complex interplay of functional groups, which significantly influences its reactivity and physical properties. Studies on related piperazine derivatives, such as the investigation of hydrogen-bonding in organic crystals, demonstrate the impact of molecular structure on the material's properties and the potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, leveraging the nucleophilic character of the piperazine nitrogen atoms. These reactions include substitutions, cyclizations, and the formation of complex heterocyclic structures. For instance, the synthesis of piperazinones from 1,2-diamines and organoboronic acids highlights the reactivity of the piperazine ring towards forming densely functionalized cyclic compounds (Petasis & Patel, 2000).
Physical Properties Analysis
The physical properties of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. Studies on similar compounds have employed crystallography to elucidate the supramolecular assembly in crystalline forms, which is essential for understanding the compound's behavior in solid state and its potential applications in materials science (Prasad et al., 2022).
Chemical Properties Analysis
The chemical properties of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic chemistry. The presence of the Boc-protected carboxylic acid group and the benzyl moiety offers diverse reactivity pathways, enabling the compound to be utilized in the synthesis of complex organic molecules and peptidomimetics (Jida & Ballet, 2018).
Scientific Research Applications
Pharmacological and Medicinal Chemistry Insights
1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its structural features make it versatile for modifications that lead to the development of drugs with potential applications in treating a range of conditions. While direct research on this specific compound is limited, insights can be drawn from studies focusing on related piperazine derivatives and their applications in medicinal chemistry.
Piperazine Derivatives in Drug Development : Piperazine, a core component of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, is a versatile scaffold in drug design. It has been incorporated into a wide array of pharmacologically active compounds, including antidepressants, antipsychotics, and antihistamines. The structural diversity and modifiability of piperazine derivatives allow for the development of molecules with a broad spectrum of biological activities, highlighting the potential of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid as a precursor in synthesizing new drugs (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activities : Piperazine and its analogues have demonstrated significant antimicrobial and antituberculosis activities. These compounds, through structural modifications, show promise in combating Mycobacterium tuberculosis, including drug-resistant strains. This suggests that derivatives of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid could potentially be explored for their efficacy against bacterial infections, including tuberculosis (Girase et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKCGUUHDUPDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622427 |
Source
|
Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-Boc-piperazine-2-carboxylic acid | |
CAS RN |
181956-25-2 |
Source
|
Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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